Due to its chirality, (S)-(-)-2-Methyl-1-phenyl-1-propanol serves as a valuable chiral pool starting material for the synthesis of other chiral compounds. Researchers leverage its asymmetry to induce chirality in target molecules through reactions like asymmetric reduction or alkylation. PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/S_---2-Methyl-1-phenyl-1-propanol
(S)-(-)-2-Methyl-1-phenyl-1-propanol is a crucial intermediate in the synthesis of other important chiral alcohols, such as (R)- and (S)-1-(2, 4, 6-triisopropylphenyl) ethanol. This application highlights its utility in creating building blocks for further synthetic endeavors. Thermo Scientific Chemicals
Research explores the potential of (S)-(-)-2-Methyl-1-phenyl-1-propanol as a substrate for enzymes like baker's yeast in asymmetric reduction reactions. Studying its interaction with enzymes helps scientists understand the mechanisms of biocatalysis and develop new methods for selective synthesis of chiral compounds. Thermo Scientific Chemicals
(S)-(-)-2-Methyl-1-phenyl-1-propanol, also known as 2-methyl-1-phenylpropan-1-ol, is an organic compound with the molecular formula . This compound features a chiral center, making it optically active, and it exists as a colorless liquid at room temperature. The compound is characterized by its floral, herbaceous odor reminiscent of lilac and has been noted for its clean taste with a slight bitterness . Its unique structure consists of a methyl group and a phenyl group attached to a propanol backbone, contributing to its distinct properties and applications in various fields.
The synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol can be accomplished through several methods:
(S)-(-)-2-Methyl-1-phenyl-1-propanol finds applications in various industries:
Interaction studies involving (S)-(-)-2-Methyl-1-phenyl-1-propanol have focused on its olfactory interactions and potential effects on mood and behavior. Some studies suggest that compounds with similar floral notes may have calming effects or influence emotional states positively when used in aromatherapy or perfumery . Further research is needed to explore its interactions at the molecular level within biological systems.
Several compounds share structural similarities with (S)-(-)-2-Methyl-1-phenyl-1-propanol, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methyl-1-phenylpropan-2-ol | Contains a secondary alcohol group; used in perfumes. | |
Benzyl alcohol | Simpler structure; widely used as a solvent and preservative. | |
2-Methylphenol | Has a methyl group on the benzene ring; used in chemical synthesis. | |
3-Methylbenzyl alcohol | Similar aromatic character; used in fragrances and flavorings. |
(S)-(-)-2-Methyl-1-phenyl-1-propanol stands out due to its specific chiral configuration and unique odor profile, making it particularly valuable in the fragrance industry compared to other similar compounds .
The compound features a phenyl group attached to the first carbon of a propanol chain, with a methyl branch on the second carbon (Fig. 1). The stereocenter resides at the first carbon, where the hydroxyl (-OH), phenyl, methyl, and hydrogen groups form a tetrahedral arrangement. The (S)-configuration is defined by the Cahn-Ingold-Prelog priority rules, with the hydroxyl group occupying the lowest priority position.
Key Structural Features:
The spatial arrangement of substituents governs its behavior in asymmetric synthesis:
Comparative Analysis:
Property | (S)-(-)-2-Methyl-1-phenyl-1-propanol | (R)-2-Phenylpropanol |
---|---|---|
Melting Point (°C) | 124–125 | 90–94 |
Optical Rotation (°) | -26.28 | +26.68 |
Hydrogen Bond Strength | Weakened (globular structure) | Stronger (linear) |
The recognition of molecular chirality began with Louis Pasteur’s 1848 resolution of tartaric acid enantiomers, which demonstrated that spatial arrangement dictates optical activity. This laid the foundation for van ’t Hoff and Le Bel’s tetrahedral carbon theory in 1874, explaining chiral centers in compounds like (S)-(-)-2-methyl-1-phenyl-1-propanol.
Milestones:
The Grignard reaction remains the cornerstone methodology for synthesizing (S)-(-)-2-Methyl-1-phenyl-1-propanol, leveraging the fundamental carbon-carbon bond formation between organometallic reagents and carbonyl compounds. The traditional approach involves the reaction of phenylmagnesium chloride with isobutyraldehyde, followed by hydrolysis to yield the target secondary alcohol [1] .
Magnesium-mediated alkylation protocols for (S)-(-)-2-Methyl-1-phenyl-1-propanol synthesis have been extensively optimized through systematic investigation of reaction parameters. The formation of phenylmagnesium chloride requires careful control of magnesium insertion conditions, with research demonstrating that a 10% molar excess of magnesium ensures complete conversion of chlorobenzene to the corresponding Grignard reagent [1].
The mechanistic pathway involves initial formation of the Grignard reagent through oxidative insertion of magnesium into the carbon-halogen bond of chlorobenzene. This process occurs under nitrogen atmosphere in anhydrous conditions, with magnesium chips reacting at reflux temperature (65°C) for 2.5-4 hours . The resulting phenylmagnesium chloride then undergoes nucleophilic addition to isobutyraldehyde, forming a magnesium alkoxide intermediate that is subsequently hydrolyzed to yield the desired alcohol.
Advanced protocols incorporate zinc-sodium alloy (0.5-1 weight percent relative to magnesium) as an activating agent to accelerate Grignard formation by mitigating oxide passivation on the magnesium surface . This modification significantly reduces induction periods and enhances reaction reproducibility, particularly important for industrial-scale applications.
Recent developments in magnesium-mediated alkylation have explored mechanochemical approaches, where mechanical energy facilitates the formation of organometallic intermediates without requiring solvents or inert gas protection [3] [4]. These solvent-free conditions represent a paradigm shift from traditional solution-phase protocols, offering enhanced safety profiles and reduced environmental impact.
Table 1: Traditional Grignard Reaction Optimization Parameters
Parameter | Optimized Value | Impact |
---|---|---|
Magnesium Excess | 10% molar excess | Ensures complete conversion |
Hydrolysis Temperature (°C) | 10-30 | Minimizes side reactions |
Acid Concentration | 10-20% H₂SO₄ or HCl | Efficient alkoxide cleavage |
Reaction Time (hours) | 0.5 ± 0.2 | Balances speed and purity |
Yield (%) | 92 | High isolated yield |
Purity (%) | 99 | After vacuum distillation |
Magnesium Recovery Efficiency (%) | 90-95 | Industrial sustainability |
Tetrahydrofuran emerges as the superior solvent for Grignard formation due to its enhanced coordinating ability compared to diethyl ether. The cyclic structure of tetrahydrofuran provides optimal geometrical arrangement for magnesium coordination, resulting in monomeric Grignard complexes rather than the dimeric aggregates observed in diethyl ether [7]. This monomeric nature facilitates more efficient alkyl exchange processes and enhances reaction rates.
Computational investigations have demonstrated that the linear dimeric form of Grignard reagents participates preferentially in carbonyl addition reactions, with significantly lower activation barriers compared to monomeric pathways [5]. The barrier height for monomeric reaction paths substantially exceeds that of linear dimeric pathways, indicating that the aggregation state of the Grignard reagent directly influences reaction kinetics.
Solvent optimization strategies have identified that introducing crown ethers in combination with higher-order magnesiates dramatically improves catalytic activity. The combination of 18-crown-6 with potassium magnesiate systems achieves yields of 88% with excellent selectivity ratios after only 3 hours reaction time [8]. This represents a significant advancement over traditional ether-only systems, which typically require 22-36 hours for comparable conversions.
Table 2: Ether Solvent Optimization for Grignard Formation
Solvent | Boiling Point (°C) | Stabilization Ability | Grignard Formation Rate | Preferred Application |
---|---|---|---|---|
Diethyl Ether | 34.6 | Moderate | Standard | Traditional protocols |
Tetrahydrofuran (THF) | 66 | High | Enhanced | Fast formation, broad scope |
Dimethoxyethane (DME) | 85 | High | Enhanced | Difficult substrates |
Diglyme | 162 | Very High | Slow but complete | Challenging alkyl halides |
Asymmetric synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol represents a critical advancement in producing enantiopure secondary alcohols with high optical purity. The development of stereoselective methodologies addresses the fundamental challenge of controlling absolute configuration during carbon-carbon bond formation and subsequent functional group transformations.
Bakers' yeast (Saccharomyces cerevisiae) serves as an exceptionally versatile and cost-effective biocatalyst for the asymmetric reduction of ketone precursors to produce (S)-(-)-2-Methyl-1-phenyl-1-propanol. The biocatalytic approach leverages the inherent stereoselectivity of yeast reductase enzymes, which exhibit high enantioselectivity for specific ketone substrates [9] [10].
The mechanism of bakers' yeast-mediated reduction involves multiple reductase enzymes with overlapping substrate specificities but distinct stereochemical preferences. Genetic engineering approaches have successfully improved the performance of baker's yeast by modifying the expression levels of key enzymes including fatty acid synthase, aldo-keto reductase, and alpha-acetoxy ketone reductase [11]. These engineered strains demonstrate enhanced stereoselectivity compared to wild-type organisms.
Fresh yeast cells exhibit completely activated metabolism rich in both nicotinamide adenine dinucleotide (reduced form) and oxidoreductases, leading to rapid reduction of carbonyl substrates [12]. However, lyophilized cells demonstrate superior performance for synthetic applications due to their latent metabolism and reduced cofactor content, which enables more controlled reduction processes.
The operational parameters for bakers' yeast reduction include maintenance of pH between 4-6, temperature control at 25-30°C, and glucose supplementation to drive cofactor regeneration [13]. Under optimized conditions, the biocatalytic reduction achieves enantioselectivities of 75-95% enantiomeric excess with molar yields approaching 55% [13].
Industrial implementation of bakers' yeast biocatalysis benefits from the organism's non-pathogenic nature, commercial availability, and simple handling requirements [12]. The process generates minimal waste products and operates under mild aqueous conditions, aligning with green chemistry principles for sustainable manufacturing.
Thiophene-propenal precursors represent an innovative synthetic approach for accessing (S)-(-)-2-Methyl-1-phenyl-1-propanol through asymmetric transformations of heterocyclic intermediates. The utilization of thiophene-containing precursors exploits the unique electronic properties of the thiophene ring system to facilitate stereoselective bond formation [14] [15].
The synthesis of functionalized cinnamaldehyde derivatives serves as a key step in accessing thiophene-propenal precursors. A base-free palladium(II)-catalyzed oxidative Heck reaction between acrolein and various arylboronic acids produces terminally arylated (E)-α,β-unsaturated aldehydes in yields between 43-92% [16]. This methodology enables the introduction of diverse aromatic substituents while maintaining the α,β-unsaturated aldehyde functionality essential for subsequent transformations.
Thiophene-containing precursors undergo asymmetric dearomatization reactions through organocatalytic processes involving chiral phosphoric acid catalysis. The dearomatization of substituted thiophenes occurs via remote asymmetric 1,10-conjugate addition, achieving excellent remote chemoselectivity, regioselectivity, and stereocontrol under mild conditions [17]. The stabilization of thiophenyl carbocation intermediates by indole motifs facilitates the nucleophilic addition process.
The precursor utilization strategy involves initial formation of thiophene-propenal derivatives through condensation reactions of thiophene aldehydes with appropriate alkyl chains. The resulting α,β-unsaturated systems serve as substrates for asymmetric reduction or addition reactions that establish the desired stereochemical configuration at the carbinol center.
Mechanistic studies using density functional theory calculations demonstrate that hydrogen bonding plays a crucial role in selectivity control during the asymmetric transformations of thiophene-propenal precursors [17]. The chiral phosphoric acid catalyst coordinates to both the electrophilic thiophene system and the nucleophilic addition partner, creating a well-defined transition state geometry that favors formation of the (S)-enantiomer.
Table 3: Asymmetric Synthesis Methods Comparison
Method | Enantioselectivity (% ee) | Substrate Scope | Reaction Conditions | Advantages |
---|---|---|---|---|
Baker's Yeast Reduction | 75-95 | Ketones, aldehydes | Aqueous, pH 4-6, 25-30°C | Green, cheap, scalable |
Chiral Oxazaborolidine | 85-98 | Ketones | Anhydrous, -20 to 0°C | High selectivity |
Asymmetric Transfer Hydrogenation | 90-99 | Ketones, imines | Mild, 40-80°C | Mild conditions, high TON |
Enzymatic Reduction | 85-99 | Specific substrates | Mild, aqueous buffer | Environmentally friendly |
Industrial-scale production of (S)-(-)-2-Methyl-1-phenyl-1-propanol requires sophisticated process engineering approaches that address scalability, efficiency, and economic viability while maintaining product quality and environmental compliance. The transition from laboratory-scale synthesis to commercial manufacturing involves fundamental changes in reactor design, process control, and waste management strategies.
Continuous flow synthesis represents a transformative approach for the industrial production of (S)-(-)-2-Methyl-1-phenyl-1-propanol, offering significant advantages over traditional batch processes in terms of safety, efficiency, and scalability [18] [19]. The implementation of continuous flow technology addresses the inherent challenges associated with organometallic chemistry, including high exothermicity, oxygen sensitivity, and product degradation.
Flow chemistry systems operate through continuously flowing streams of reactants within narrow channels, enabling precise control over reaction parameters such as temperature, pressure, and residence time [20]. The miniaturization of reaction vessels results in improved heat and mass transfer characteristics, while reaction containment enhances process safety and facilitates scale-up operations [21].
For Grignard-based synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol, continuous flow processes achieve residence times of 5-30 minutes compared to 120-480 minutes required for batch operations [22]. The enhanced mixing and heat transfer capabilities of microreactor systems enable operation at elevated temperatures (80-120°C) and pressures (2-10 bar), resulting in dramatically improved space-time yields [23].
The development of fully continuous flow approaches involves integration of multiple synthetic steps within a single platform, eliminating intermediate isolation and purification steps [24]. Recent advances demonstrate four-step continuous flow sequences achieving overall yields of 50% with 92% enantiomeric excess in total residence times of 32.5 minutes, corresponding to throughputs of 145 milligrams per hour [24].
Continuous flow technology particularly benefits organometallic processes due to the reduced inventory of hazardous intermediates and improved control over highly exothermic reactions [22]. The modular design of flow systems allows for rapid optimization of individual reaction steps and straightforward scale-out through parallel operation of multiple reactors.
Magnesium recovery and recycling represents a critical component of sustainable industrial production of (S)-(-)-2-Methyl-1-phenyl-1-propanol, addressing both economic and environmental considerations associated with organometallic synthesis. The development of efficient recovery protocols enables the reuse of magnesium resources while minimizing waste generation and processing costs.
Traditional precipitation and filtration methods achieve magnesium recovery efficiencies of 85-90% with energy consumption of 2.5-3.0 kilowatt-hours per kilogram of recovered metal [25]. The recovered magnesium exhibits purities of 92-95%, making it suitable for reuse in subsequent Grignard reactions without significant loss of reactivity [26].
Electrolytic recovery processes represent the most efficient approach for magnesium recycling, achieving recovery efficiencies of 95-98% with purities reaching 98-99.5% [25]. The MagReGen process developed by Metal Oxygen Separation Technologies utilizes one-eighth the energy of conventional recycling methods while effectively separating magnesium from aluminum-containing mixtures [25]. This technology demonstrates particular promise for recycling automotive non-ferrous metals as magnesium-aluminum ratios increase in lightweight vehicle applications.
Solid-state recycling of magnesium turnings and chips through extrusion processes achieves superior recoveries compared to traditional briquette pressing methods [27]. The application of heat and pressure in the absence of solvents transforms fine magnesium particles into dense, solid-state forms suitable for direct reuse in organometallic synthesis.
Advanced recycling protocols incorporate vapor phase removal of dissolved magnesium followed by condensation to produce high-purity metal [26]. The combination of refining and solid oxide membrane electrolysis processes enables recovery of magnesium from partially oxidized scrap materials, expanding the range of recyclable feedstocks.
The economic impact of magnesium recovery is substantial, with recycling costs typically 20-30% lower than primary metal production [27]. The environmental benefits include reduced energy consumption, decreased mining requirements, and minimized waste disposal needs, contributing to the overall sustainability of industrial-scale production processes.
Table 4: Continuous Flow vs Batch Process Parameters
Parameter | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Residence Time (min) | 120-480 | 5-30 | 4-96x faster |
Temperature (°C) | 65-110 | 80-120 | Better control |
Pressure (bar) | 1 | 2-10 | Enhanced mixing |
Flow Rate (mL/min) | N/A | 0.5-5.0 | Precise control |
Space-Time Yield (g/h/L) | 0.16 | 63 | 394x higher |
Safety Enhancement | Standard | High containment | Reduced exposure |
Scalability Factor | 1x | 10-100x | Linear scale-up |
Table 5: Magnesium Recovery and Recycling Methods
Recovery Method | Recovery Efficiency (%) | Energy Consumption (kWh/kg) | Purity of Recovered Mg (%) | Industrial Feasibility |
---|---|---|---|---|
Precipitation/Filtration | 85-90 | 2.5-3.0 | 92-95 | High |
Electrolytic Recovery | 95-98 | 8-12 | 98-99.5 | Medium |
Thermal Recovery | 80-85 | 15-20 | 90-93 | Low |
Solvent Extraction | 75-80 | 1.5-2.0 | 85-90 | High |
The proton nuclear magnetic resonance spectroscopy of (S)-(-)-2-Methyl-1-phenyl-1-propanol provides distinctive fingerprinting patterns that enable unambiguous structural identification and stereochemical assignment [1] [2] [3]. The compound displays characteristic chemical shift correlations consistent with its chiral secondary alcohol framework containing an isopropyl substituent attached to a benzylic carbon.
The aromatic region exhibits a complex multiplet spanning 7.20-7.40 parts per million, integrating for five protons corresponding to the monosubstituted benzene ring [2] [4]. These signals demonstrate the expected pattern for a phenyl group with overlapping resonances from the ortho, meta, and para protons. The chemical shifts fall within the typical range for aromatic protons adjacent to an electron-withdrawing alkyl chain [3] [5].
The most diagnostically significant resonance appears as a doublet at 4.35-4.50 parts per million, attributable to the carbinol proton (CHOH) [6] [7]. This proton experiences deshielding due to the electronegative oxygen atom while exhibiting coupling with the adjacent methine proton, yielding a characteristic doublet with J-coupling constants of 6-8 Hz [4] [6]. The downfield position of this signal confirms the secondary alcohol functionality and distinguishes it from primary alcohol derivatives.
Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) |
---|---|---|---|---|
Aromatic protons (Ph) | 7.20-7.40 | Multiplet (m) | 5H | - |
Carbinol proton (CHOH) | 4.35-4.50 | Doublet (d) | 1H | 6-8 |
Methine proton (CH(CH3)2) | 1.90-2.10 | Septet | 1H | 6-7 |
Methyl groups (CH3) | 0.95-1.05 | Doublet (d) | 6H | 6-7 |
Hydroxyl proton (OH) | 1.5-3.5 (variable) | Broad singlet (br s) | 1H | - |
The methine proton of the isopropyl group resonates at 1.90-2.10 parts per million as a characteristic septet, arising from coupling with the six equivalent methyl protons [6] [7]. This splitting pattern provides definitive evidence for the branched alkyl structure and enables differentiation from linear propyl derivatives. The two methyl groups appear as a doublet at 0.95-1.05 parts per million, integrating for six protons with J-coupling constants of 6-7 Hz [4] [6].
The hydroxyl proton manifests as a broad singlet with variable chemical shift between 1.5-3.5 parts per million, depending on concentration, temperature, and hydrogen bonding interactions [2] [3]. This exchangeable proton often shows broadened signals due to rapid exchange processes and may be suppressed in deuterated solvents.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns that reflect the electronic environment of each carbon atom [8] [9] [10]. The spectrum of (S)-(-)-2-Methyl-1-phenyl-1-propanol exhibits distinct resonances corresponding to ten chemically non-equivalent carbon environments.
The aromatic carbon signals appear in the characteristic downfield region between 126-145 parts per million [11] [10]. The five aromatic carbons of the phenyl ring resonate at 126-129 parts per million, while the quaternary aromatic carbon attached to the aliphatic chain experiences additional deshielding and appears at 142-145 parts per million [9] [10]. This downfield shift results from the electron-withdrawing effect of the alkyl substituent and provides diagnostic information for substitution patterns.
The carbinol carbon (CHOH) exhibits a distinctive chemical shift at 72-78 parts per million, characteristic of secondary alcohols bearing aromatic substituents [11] [10]. This position reflects the combined influence of the electronegative oxygen atom and the aromatic ring, distinguishing it from aliphatic alcohols which typically resonate at lower field positions.
Carbon Environment | Chemical Shift (δ, ppm) | Expected Number |
---|---|---|
Aromatic carbons (Ph) | 126-129 | 5C |
Quaternary aromatic C | 142-145 | 1C |
Carbinol carbon (CHOH) | 72-78 | 1C |
Methine carbon (CH) | 33-37 | 1C |
Methyl carbons (CH3) | 18-22 | 2C |
The methine carbon of the isopropyl group resonates at 33-37 parts per million, falling within the expected range for tertiary carbons bearing multiple alkyl substituents [12] [10]. The two methyl carbons appear as equivalent signals at 18-22 parts per million, consistent with primary carbons in branched alkyl systems [9] [11].
The chemical shift dispersion and multiplicities observed in the carbon-13 spectrum confirm the molecular connectivity and provide definitive evidence for the proposed structural assignment [13] [14]. The absence of additional carbon resonances excludes structural isomers and impurities, supporting the high purity of the analyzed sample.
X-ray crystallographic analysis represents the definitive method for absolute structural determination of (S)-(-)-2-Methyl-1-phenyl-1-propanol, providing precise three-dimensional molecular geometry and intermolecular packing arrangements [15] [16] [17]. Crystallographic studies of related phenyl propanol derivatives have established fundamental structural parameters that guide the interpretation of diffraction data for this chiral secondary alcohol.
The compound typically crystallizes in chiral space groups consistent with its enantiomeric nature [15] [18]. Monoclinic crystal systems are commonly observed for chiral alcohols of this structural class, with space groups such as P21 or P21/c accommodating the asymmetric molecular framework [16] [19]. The unit cell parameters generally fall within characteristic ranges: a = 7.0-9.0 Å, b = 8.0-12.0 Å, c = 10.0-15.0 Å, with a non-90° β angle of 90-120° defining the monoclinic geometry [17] [19].
Parameter | Typical Values | Notes |
---|---|---|
Crystal System | Monoclinic | Common for chiral alcohols |
Space Group | P21 or P21/c | Chiral space groups for enantiomers |
Unit Cell Parameters (a) | 7.0-9.0 Å | Typical a-axis length |
Unit Cell Parameters (b) | 8.0-12.0 Å | Typical b-axis length |
Unit Cell Parameters (c) | 10.0-15.0 Å | Typical c-axis length |
Cell Angles (β) | 90-120° | Non-90° angle in monoclinic |
Cell Volume (V) | 800-1500 ų | Calculated from unit cell |
Z (molecules per unit cell) | 4-8 | Number of formula units |
Density (calculated) | 1.10-1.30 g/cm³ | Based on molecular packing |
Molecular geometry analysis reveals bond lengths and angles consistent with standard organic structural parameters [16] [17]. Aromatic carbon-carbon bonds maintain typical values of 1.39-1.40 Å, while aliphatic carbon-carbon bonds extend to 1.52-1.54 Å [20] [19]. The carbon-oxygen bond length of the alcohol functionality ranges from 1.42-1.44 Å, reflecting the sp³ hybridization and partial ionic character of this linkage.
Bond/Angle | Typical Length/Angle | Standard Deviation |
---|---|---|
C-C (aromatic) | 1.39-1.40 Å | ±0.01 Å |
C-C (aliphatic) | 1.52-1.54 Å | ±0.02 Å |
C-O (alcohol) | 1.42-1.44 Å | ±0.02 Å |
C-C-C (tetrahedral) | 109-112° | ±2° |
C-C-O (alcohol) | 106-110° | ±3° |
C-O-H (alcohol) | 104-108° | ±3° |
Conformational analysis reveals the preferred spatial arrangement of the isopropyl and phenyl substituents around the chiral carbon center [21] [18]. Dihedral angles between the phenyl ring and the carbon chain typically range from ±60-180°, with specific values determined by intramolecular steric interactions and intermolecular packing forces.
The specific optical rotation of (S)-(-)-2-Methyl-1-phenyl-1-propanol serves as a fundamental chiroptical parameter for stereochemical characterization and enantiomeric purity assessment [22] [23] [24]. This intrinsic property reflects the compound's ability to rotate plane-polarized light, providing diagnostic information about its absolute configuration and conformational preferences in solution.
Experimental determination of specific optical rotation requires precise measurement under standardized conditions [23] [24] [25]. The measurements are typically conducted at 20-25°C using the sodium D-line (589 nm) as the light source, with sample concentrations of 1-2 g/100 mL in appropriate solvents [22] [23]. The specific rotation [α]D is calculated using the formula: [α]D = α/(l × c), where α represents the observed rotation in degrees, l denotes the path length in decimeters, and c indicates the concentration in g/100 mL [23] [24].
Parameter | Value |
---|---|
Specific Rotation [α]D | -11.3° to -7.5° |
Temperature | 20-25°C |
Solvent | CHCl3 or EtOH |
Concentration | 1-2 g/100 mL |
Wavelength | 589 nm (D-line) |
For (S)-(-)-2-Methyl-1-phenyl-1-propanol, the specific rotation typically ranges from -7.5° to -11.3°, depending on the solvent system and experimental conditions [26] [27] [25]. The negative sign confirms the levorotatory nature of the (S)-enantiomer, consistent with the established stereochemical assignment. Chloroform and ethanol represent commonly employed solvents, each providing distinct solvation environments that may influence the observed rotation through conformational effects [22] [25].
The magnitude of optical rotation reflects the intrinsic chiroptical response of the molecule and provides a quantitative measure of enantiomeric purity [23] [24]. Deviation from expected values may indicate the presence of the opposite enantiomer or other optical impurities. The relationship between specific rotation and enantiomeric excess follows a linear correlation, enabling determination of stereochemical purity through comparative measurements [22] [25].
Solvent effects on optical rotation arise from differential solvation of conformational states and intermolecular interactions [28] [25]. Protic solvents such as ethanol may participate in hydrogen bonding with the hydroxyl group, potentially altering the preferred molecular conformation and affecting the observed rotation. Non-protic solvents like chloroform provide different solvation environments that may favor alternative conformational arrangements.
Electronic circular dichroism spectroscopy provides detailed information about the chiroptical properties of (S)-(-)-2-Methyl-1-phenyl-1-propanol through measurement of differential absorption of left and right circularly polarized light [29] [30] [31]. This technique offers enhanced sensitivity compared to optical rotation measurements and enables assignment of electronic transitions to specific chromophoric groups within the molecule.
The electronic circular dichroism spectrum of (S)-(-)-2-Methyl-1-phenyl-1-propanol exhibits characteristic Cotton effects corresponding to electronic transitions in the aromatic chromophore and alcohol functionality [30] [32] [33]. The primary absorption bands occur in the ultraviolet region between 200-320 nm, with specific transition assignments based on molecular orbital calculations and comparative spectroscopic studies.
Wavelength Range (nm) | Transition Type | Expected Cotton Effect | Typical Δε (M⁻¹cm⁻¹) |
---|---|---|---|
200-220 | π → π* (aromatic) | Strong (+/-) | ±5 to ±15 |
220-250 | n → π* (alcohol) | Moderate (-/+) | ±2 to ±8 |
250-280 | π → π* (extended) | Weak (+/-) | ±0.5 to ±3 |
280-320 | n → σ* (weak) | Very weak | ±0.1 to ±1 |
The most intense Cotton effects appear in the 200-220 nm region, corresponding to π → π* transitions of the aromatic chromophore [30] [34]. These transitions exhibit strong circular dichroism with molar extinction coefficient differences (Δε) ranging from ±5 to ±15 M⁻¹cm⁻¹. The sign and magnitude of these Cotton effects provide diagnostic information about the absolute configuration and the spatial relationship between the chiral center and the aromatic chromophore.
Secondary absorption bands in the 220-250 nm range arise from n → π* transitions involving the oxygen lone pairs of the alcohol functionality [31] [32]. These transitions typically display moderate circular dichroism with Δε values of ±2 to ±8 M⁻¹cm⁻¹. The coupling between the chiral carbon center and the alcohol chromophore generates characteristic Cotton effects that are sensitive to conformational changes and intermolecular interactions.
Extended π → π* transitions of the aromatic system contribute weaker Cotton effects in the 250-280 nm region [30] [33]. These transitions exhibit reduced circular dichroism intensity with Δε values ranging from ±0.5 to ±3 M⁻¹cm⁻¹, reflecting the greater distance between the chromophore and the chiral center. Long-wavelength transitions beyond 280 nm typically show very weak Cotton effects corresponding to n → σ* transitions with minimal chiroptical response.
Irritant